![molecular formula C12H16N2O4S B5783909 N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that possesses unique properties, making it a valuable tool in the study of biological systems.
作用機序
The mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the inhibition of various enzymes and ion channels. N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission. In vivo studies have shown that N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide can reduce inflammation and modulate the immune response.
実験室実験の利点と制限
One of the advantages of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its ability to inhibit various enzymes and ion channels, making it a valuable tool in the study of biological systems. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is relatively easy to synthesize and purify, making it readily available for scientific research. However, one of the limitations of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in scientific research. One potential area of research is the development of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide could be used in the development of novel therapies for cancer and neurological disorders. Finally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide could be used in the study of ion channelopathies, which are diseases caused by mutations in ion channels.
合成法
The synthesis of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of 4-morpholinyl isocyanate with 2-amino-benzene-sulfonamide. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has shown promising results in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been used to study the role of ion channels in synaptic transmission and neuronal excitability. In immunology, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(16,17)13-11-5-3-2-4-10(11)12(15)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYGLBNXZWSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5783831.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![ethyl 7-hydroxy-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5783845.png)
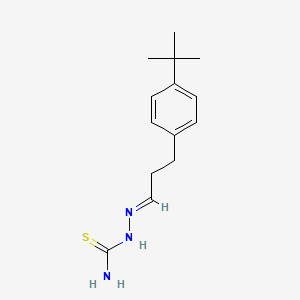
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)
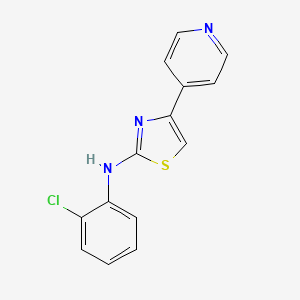
![methyl [4-(1-azepanylsulfonyl)phenoxy]acetate](/img/structure/B5783867.png)
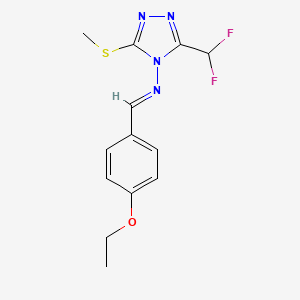
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)
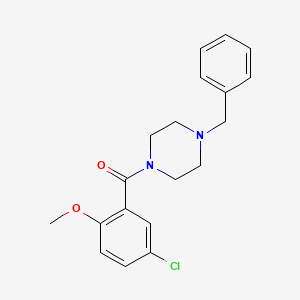
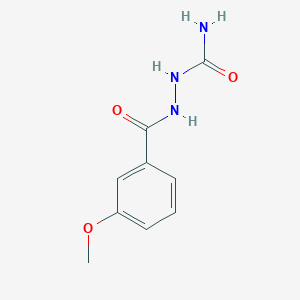
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)